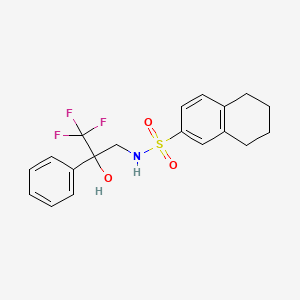

N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

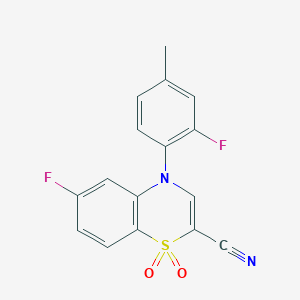

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a polycyclic structure. The trifluoro group would introduce a significant amount of electron-withdrawing character, which could influence the reactivity of the molecule .Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the conditions and reagents present. The sulfonamide group could potentially undergo hydrolysis under acidic or basic conditions. The trifluoro group might undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoro group could increase the compound’s lipophilicity, which might influence its solubility and distribution in biological systems .Scientific Research Applications

Binding and Interaction Studies

One area of application involves the study of binding interactions between chemical compounds and proteins. For example, research on similar sulfonamide derivatives has explored their binding to bovine serum albumin using fluorescent probe techniques, highlighting the utility of these compounds in investigating the nature of protein-ligand interactions (H. Jun, R. T. Mayer, C. Himel, & L. Luzzi, 1971) source.

Catalysis and Organic Synthesis

Another significant application is in the field of organic synthesis and catalysis. For instance, sulfur-mediated electrophilic cyclization reactions involving aryl-substituted internal alkynes have been developed, with certain sulfonamide derivatives facilitating the synthesis of complex organic structures, such as 3-sulfenyl-1,2-dihydronaphthalenes (Zhong Zhang, Pan He, H. Du, Jiaxi Xu, & Pingfan Li, 2019) source.

Enzyme Inhibition

Research on sulfonamide derivatives has also focused on their potential as enzyme inhibitors. A study on sulfonamides derived from indanes and tetralines revealed their inhibitory effects on human carbonic anhydrase isozymes, illustrating the potential of these compounds in medicinal chemistry and pharmacology (Yusuf Akbaba, Akın Akıncıoğlu, Hülya Göçer, S. Göksu, I. Gülçin, & C. Supuran, 2014) source.

Material Science

In material science, research has explored the synthesis of novel compounds for applications such as antimicrobial agents. A study on new tetrahydronaphthalene-sulfonamide derivatives showcased their potent antimicrobial activities, underscoring the relevance of these compounds in developing new materials with antimicrobial properties (Hanaa S. Mohamed, M. Haiba, N. A. Mohamed, G. Awad, & N. Ahmed, 2021) source.

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20F3NO3S/c20-19(21,22)18(24,16-8-2-1-3-9-16)13-23-27(25,26)17-11-10-14-6-4-5-7-15(14)12-17/h1-3,8-12,23-24H,4-7,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPTOQAVMGSTJBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCC(C3=CC=CC=C3)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20F3NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(cyanomethyl)-3-[2-(difluoromethoxy)-3-methoxyphenyl]-N-(2,2,2-trifluoroethyl)prop-2-enamide](/img/structure/B2763106.png)

![N-(2,3-dimethoxyphenyl)-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2763112.png)

![2-Chloro-N-[1-(oxan-4-yl)prop-2-enyl]acetamide](/img/structure/B2763115.png)

![Ethyl 6-acetyl-2-(3-(phenylthio)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2763124.png)